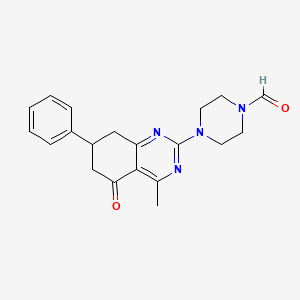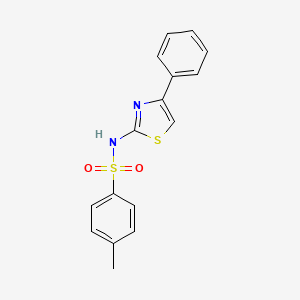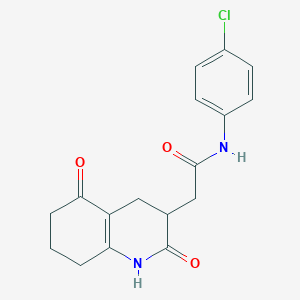![molecular formula C23H26N4O B11034898 5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11034898.png)
5-benzyl-6-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Benzimidazole Derivatives: These compounds also have a heterocyclic structure and are known for their medicinal properties.
Uniqueness
5-BENZYL-6-METHYL-2-[4-(4-METHYLPHENYL)PIPERAZINO]-4(3H)-PYRIMIDINONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H26N4O |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
5-benzyl-4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H26N4O/c1-17-8-10-20(11-9-17)26-12-14-27(15-13-26)23-24-18(2)21(22(28)25-23)16-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,24,25,28) |
InChI-Schlüssel |
FSPXQIJCMMMDIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Methoxyphenyl)ethyl]prop-2-ynamide](/img/structure/B11034823.png)
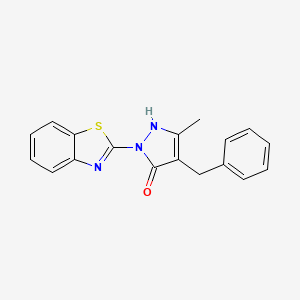
![(4-chlorophenyl)(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11034834.png)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethyl]acrylamide](/img/structure/B11034844.png)
![2-imidazo[4,5-b]indol-2-yl-1-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenylguanidine](/img/structure/B11034848.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034862.png)
![Methyl 2-({1-[4-(tert-butyl)benzoyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}anilino)acetate](/img/structure/B11034869.png)
![N-(4-isopropylphenyl)-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B11034872.png)
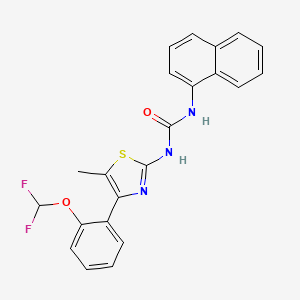
![2-[1-benzyl-2-oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11034874.png)

